molecular formula C10H12N4O6S B057017 Isatoribine CAS No. 122970-40-5

Isatoribine

カタログ番号: B057017
CAS番号: 122970-40-5
分子量: 316.29 g/mol
InChIキー: TZYVRXZQAWPIAB-FCLHUMLKSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

イサトリビンは、Toll様受容体7(TLR7)の選択的アゴニストとして作用するヌクレオシド類似体です。特に慢性C型肝炎ウイルス(HCV)感染症の治療における潜在的な治療用途が調査されています。 イサトリビンは、さまざまなマウス系でインターフェロン-アルファのレベルを高める能力で知られており、抗ウイルスおよび抗転移活性を示します .

準備方法

合成経路と反応条件

イサトリビンの合成には、塩基部分である5-アミノチアゾロ[4,5-d]ピリミジン-2,7-(3H,6H)-ジオンを調製し、続いてペルアセチル化糖である1,2,3,5-テトラ-O-アセチル-β-D-リボフラノースとの重要なグリコシル化ステップが伴います。 このプロセスには、部位選択性を達成し、環境への影響を改善するための酵素的加水分解が含まれます .

工業的生産方法

イサトリビンの工業的生産は、元の合成における制限に対処するために最適化されてきました。 これには、合理化されたグリコシル化プロセスと、固定化リパーゼを堅牢な触媒として使用することが含まれ、これにより生産プロセスの効率と操作安定性が向上します .

化学反応の分析

反応の種類

イサトリビンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、化合物の構造を修飾し、薬理学的特性を強化するために不可欠です。

一般的な試薬と条件

イサトリビンを含む反応で使用される一般的な試薬には、酸化剤、還元剤、置換反応のための求核剤が含まれます。これらの反応の条件は、通常、穏やかなから中程度の温度、および中性からわずかに酸性のpHレベルです。

生成される主要な生成物

イサトリビンの反応から生成される主要な生成物には、官能基が修飾された誘導体があり、これにより抗ウイルスおよび免疫調節活性が増強されます。

科学研究への応用

イサトリビンは、さまざまな分野における科学研究への応用について広く研究されてきました。

科学的研究の応用

Hepatitis C Virus Treatment

Isatoribine has been investigated for its effectiveness in treating chronic Hepatitis C virus (HCV) infections. A notable study demonstrated that intravenous administration of this compound significantly reduced plasma HCV RNA levels in chronically infected patients. Specifically, a 7-day treatment with 800 mg daily resulted in a mean reduction of -0.76 log(10) units, indicating a potent antiviral effect correlated with enhanced immune responses, such as increased levels of 2'-, 5'-oligoadenylate synthetase .

Study Dosage Duration Patient Count Viral Load Reduction
Proof-of-concept trial800 mg IV7 days12-0.76 log(10) units

Cancer Immunotherapy

This compound's role extends into oncology, particularly in enhancing antitumor immunity. Its ability to stimulate TLR7 has been linked to increased antimetastatic activity in murine models, suggesting potential applications in treating various cancers . The compound's immunomodulatory effects may help in developing combination therapies with other anticancer agents.

Case Study: Chronic Hepatitis C

In a clinical trial involving patients with chronic HCV, this compound was administered intravenously. The results indicated not only a reduction in viral load but also an increase in immunological markers associated with antiviral activity. The treatment was well tolerated, with mild to moderate adverse events reported .

Case Study: Immune Response Modulation

Research has shown that this compound can boost the innate immune response against various pathogens. In one study focusing on norovirus, TLR7 agonists like this compound displayed potent inhibition of viral replication, highlighting its potential as a therapeutic option for viral infections resistant to standard treatments .

Safety Profile

This compound has demonstrated a favorable safety profile across studies, with most adverse effects being mild and manageable. Common side effects include flu-like symptoms and hypotension, which were generally transient . The compound's low toxicity levels make it an attractive candidate for further clinical development.

作用機序

イサトリビンは、特定の免疫系細胞上のToll様受容体7(TLR7)と相互作用することにより、その効果を発揮します。この相互作用は、インターフェロン-アルファおよびその他のサイトカインの産生を刺激し、宿主内で抗ウイルス状態を引き起こします。 イサトリビンがウイルス量を減少させる正確なメカニズムは完全には解明されていませんが、自然免疫の調節と細胞応答の増強が関与すると考えられています .

類似の化合物との比較

イサトリビンは、TLR7に対する選択的なアゴニスト活性のために、ヌクレオシド類似体の中でも独特です。類似の化合物には次のものがあります。

これらの化合物は、イサトリビンと構造的に類似していますが、特定の受容体標的と薬理学的プロファイルが異なります。これは、イサトリビンがTLR7の選択的活性化において独自の化合物であることを強調しています。

類似化合物との比較

Isatoribine is unique among nucleoside analogs due to its selective agonistic activity on TLR7. Similar compounds include:

These compounds share structural similarities with this compound but differ in their specific receptor targets and pharmacological profiles, highlighting the uniqueness of this compound in its selective TLR7 activation.

生物活性

Isatoribine, also known as 7-Deaza-7-thia-8-oxoguanosine, is a selective agonist of Toll-like receptor 7 (TLR7). This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of chronic viral infections such as Hepatitis C (HCV). This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacodynamics, clinical studies, and safety profile.

This compound functions primarily as a TLR7 agonist. TLR7 is a receptor involved in the innate immune response, recognizing single-stranded RNA from viruses and initiating an immune response. Upon binding to this compound, TLR7 undergoes dimerization, activating downstream signaling pathways that lead to the production of pro-inflammatory cytokines and interferons. This action enhances the body’s antiviral defenses and modulates immune responses against pathogens .

Pharmacodynamics

This compound has shown promising pharmacodynamic properties:

  • Interferon Induction : It elevates levels of interferon-alpha, which plays a crucial role in antiviral activity.
  • Viral Load Reduction : Clinical studies indicate that this compound significantly reduces plasma HCV RNA levels in infected patients .
  • Immune Modulation : The compound enhances markers of an antiviral state in the immune system, such as 2'-, 5'-oligoadenylate synthetase levels .

Clinical Studies

Several studies have evaluated the efficacy and safety of this compound:

  • Proof-of-Concept Study :
    • Objective : To assess the antiviral effect of this compound in chronic HCV patients.
    • Design : A 7-day treatment regimen with intravenous this compound at a dose of 800 mg daily.
    • Results : The study reported a statistically significant reduction in plasma HCV RNA (mean reduction of -0.76 log10 units; P = .001) among 12 patients. The reduction was consistent across different HCV genotypes .
  • Safety Profile :
    • Adverse Effects : The treatment was well tolerated with a low incidence of mild to moderate adverse events. Common side effects included fatigue and mild flu-like symptoms .

Table 1: Summary of Clinical Findings

Study TypePopulationTreatment DurationDoseViral Load ReductionAdverse Effects
Proof-of-ConceptChronic HCV Patients (n=12)7 days800 mg IV/dayMean -0.76 log10 units (P = .001)Mild to moderate (fatigue, flu-like symptoms)

Future Directions

Despite its promising results, this compound's development has faced challenges. Initially developed by F. Hoffmann-La Roche Ltd., it reached Phase 2 trials but has since been discontinued for further development due to various factors including market competition and strategic realignments within pharmaceutical companies . However, ongoing research into TLR7 agonists continues to explore their potential in treating various viral infections and possibly other conditions involving immune modulation.

特性

IUPAC Name

5-amino-3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6H-[1,3]thiazolo[4,5-d]pyrimidine-2,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O6S/c11-9-12-6-5(7(18)13-9)21-10(19)14(6)8-4(17)3(16)2(1-15)20-8/h2-4,8,15-17H,1H2,(H3,11,12,13,18)/t2-,3-,4-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZYVRXZQAWPIAB-FCLHUMLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20924330
Record name 7-Hydroxy-5-imino-3-pentofuranosyl-4,5-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Isatoribine is believed to act by a mechanism of action involving interaction with Toll-like receptor 7 (TLR7) and stimulation of the patient's own immune system, but the precise mechanism by which isatoribine reduced viral load is unknown (possible mechanisms include an antiviral effect, modulation of innate immunity, or enhancement of cellular responses).
Record name Isatoribine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04860
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

122970-40-5
Record name Isatoribine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122970405
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isatoribine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04860
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 7-Hydroxy-5-imino-3-pentofuranosyl-4,5-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20924330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ISATORIBINE ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DNT962H92
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isatoribine
Reactant of Route 2
Isatoribine
Reactant of Route 3
Isatoribine
Reactant of Route 4
Isatoribine
Reactant of Route 5
Isatoribine
Reactant of Route 6
Isatoribine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。